

# Kinase assay protocol to determine (R)-Elsubrutinib IC50

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## Compound of Interest

Compound Name: (R)-Elsubrutinib

Cat. No.: B10854324

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## Application Note and Protocol

Topic: Kinase Assay Protocol to Determine **(R)-Elsubrutinib** IC50

Audience: Researchers, scientists, and drug development professionals.

## Abstract

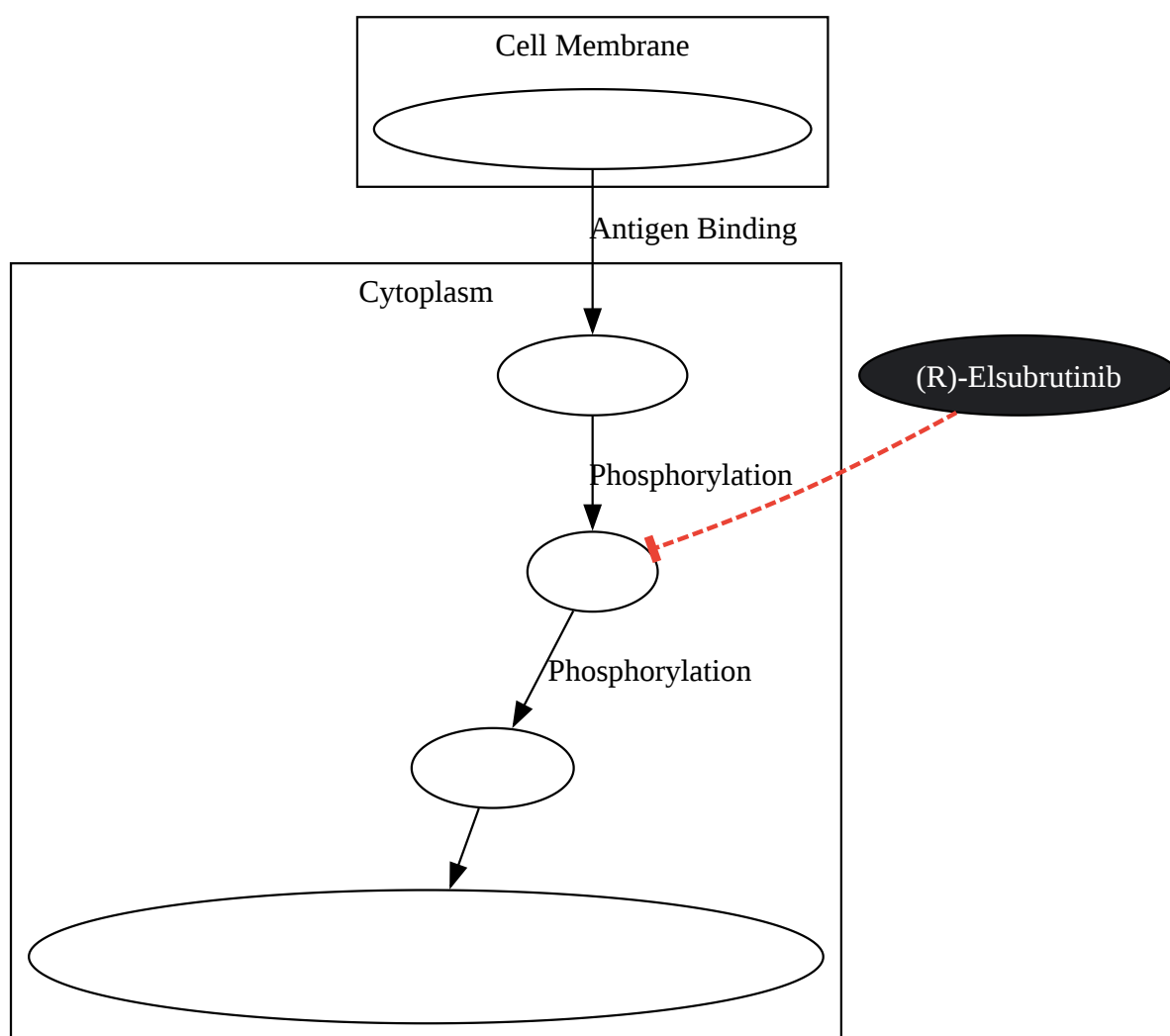
**(R)-Elsubrutinib** (also known as ABBV-105) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2][3][4] Dysregulation of BTK activity is implicated in various autoimmune diseases and B-cell malignancies, making it a key therapeutic target.[1][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **(R)-Elsubrutinib** against BTK using a luminescence-based in vitro kinase assay. The described methodology employs the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a direct indicator of enzyme activity.[6][7]

## Principle of the Assay

The ADP-Glo™ Kinase Assay is a homogeneous, bioluminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8] The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, a Kinase Detection

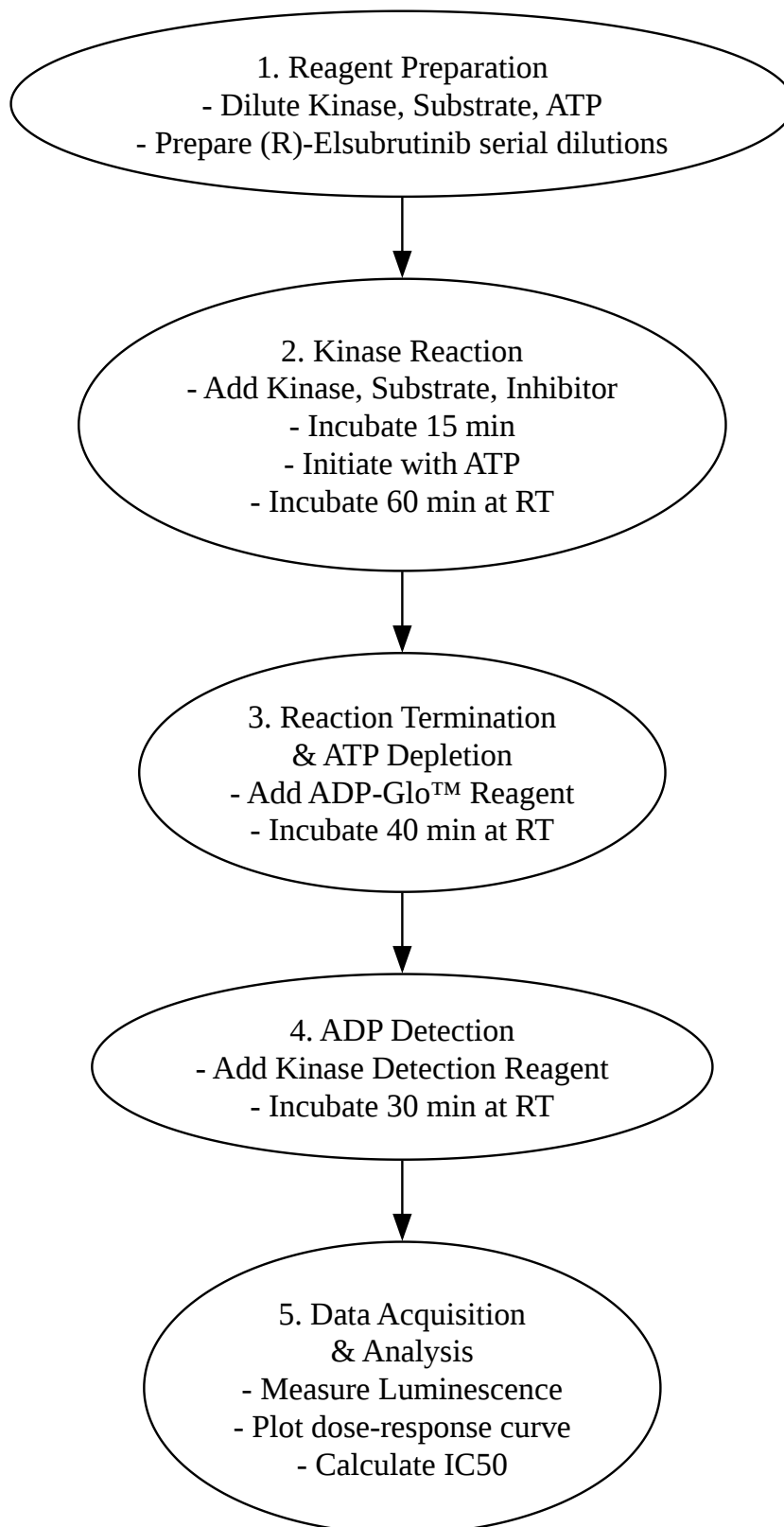
Reagent is added to convert the generated ADP into ATP, which then serves as a substrate for a thermostable luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP generated and therefore correlates with kinase activity.[6][9][10] By measuring the kinase activity across a range of **(R)-Elsubrutinib** concentrations, a dose-response curve can be generated to determine the IC50 value.

## Signaling Pathway



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## Experimental Workflow



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## Materials and Reagents

Reagent	Supplier	Catalog Number
Recombinant Human BTK	e.g., Promega	V3911
ADP-Glo™ Kinase Assay	Promega	V9101
Poly(Glu, Tyr) 4:1 Substrate	e.g., Sigma-Aldrich	P0275
Adenosine 5'-Triphosphate (ATP)	e.g., Sigma-Aldrich	A7699
(R)-Elsabrutinib	MedChemExpress	HY-109143B
Dimethyl Sulfoxide (DMSO)	e.g., Sigma-Aldrich	D2650
Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl <sub>2</sub> , 0.1mg/ml BSA)	-	-
Dithiothreitol (DTT)	e.g., Sigma-Aldrich	D9779
Solid white, low-volume 384-well plates	e.g., Corning	3572
Multichannel pipettes	-	-
Plate-reading luminometer	-	-

## Experimental Protocol

### Reagent Preparation

- Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl<sub>2</sub>, and 0.1 mg/ml BSA. Just before use, add DTT to a final concentration of 50 µM.
- (R)-Elsabrutinib** Stock and Serial Dilutions:
  - Prepare a 10 mM stock solution of **(R)-Elsabrutinib** in 100% DMSO.
  - Perform a serial dilution of the stock solution in DMSO to create a concentration range that brackets the expected IC<sub>50</sub> (e.g., 10 mM to 100 nM).

- Further dilute these intermediate stocks into the 1X Kinase Buffer to create 4X working solutions. The final DMSO concentration in the assay should not exceed 1%.
- 4X ATP Solution: Prepare a 40  $\mu\text{M}$  ATP solution in 1X Kinase Buffer. This will result in a final concentration of 10  $\mu\text{M}$  in the assay.
- 4X BTK Enzyme Solution: Dilute the recombinant BTK enzyme in 1X Kinase Buffer to a 4X working concentration (e.g., 20 ng/ $\mu\text{l}$  for a final concentration of 5 ng/ $\mu\text{l}$ ). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
- 4X Substrate Solution: Prepare a 4X working solution of Poly(Glu, Tyr) 4:1 substrate at 0.8 mg/ml in 1X Kinase Buffer for a final concentration of 0.2 mg/ml.

## Kinase Assay Procedure

The following steps are for a final reaction volume of 20  $\mu\text{l}$  in a 384-well plate.

- Add Inhibitor: To the wells of a solid white 384-well plate, add 5  $\mu\text{l}$  of the 4X **(R)-Elsubrutinib** dilutions. For control wells, add 5  $\mu\text{l}$  of 1X Kinase Buffer containing the same percentage of DMSO (e.g., 1%).
  - No Enzyme Control: Wells with buffer and substrate but no enzyme.
  - No Inhibitor Control (Max Activity): Wells with enzyme, substrate, and DMSO vehicle.
- Add Enzyme and Substrate: Prepare a master mix of 4X BTK enzyme and 4X substrate solution. Add 10  $\mu\text{l}$  of this mix to each well.
- Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. This step allows the irreversible inhibitor to bind to the kinase.
- Initiate Kinase Reaction: Add 5  $\mu\text{l}$  of the 4X ATP solution to all wells to initiate the reaction.
- Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

## Luminescence Detection

- Stop Reaction and Deplete ATP: Add 20  $\mu$ l of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[\[10\]](#)[\[11\]](#)
- Convert ADP to ATP and Measure Light: Add 40  $\mu$ l of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[\[10\]](#)[\[11\]](#)
- Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

## Data Presentation and Analysis

### Summary of Assay Conditions

Parameter	Final Concentration / Value
Total Assay Volume	20 $\mu$ l
BTK Enzyme	5 ng/ $\mu$ l
Poly(Glu, Tyr) 4:1 Substrate	0.2 mg/ml
ATP	10 $\mu$ M
(R)-Elsabrutinib Range	e.g., 0.1 nM - 10 $\mu$ M
Final DMSO Concentration	$\leq$ 1%
Kinase Reaction Time	60 minutes
ADP-Glo™ Reagent Incubation	40 minutes
Detection Reagent Incubation	30 minutes
Temperature	Room Temperature (~25°C)

### IC50 Determination

- Data Normalization:
  - Subtract the average luminescence signal from the "No Enzyme Control" wells from all other data points to correct for background.

- Normalize the data by setting the average signal of the "No Inhibitor Control" wells as 100% activity and the background-corrected "No Enzyme Control" as 0% activity.
- Calculate the percent inhibition for each **(R)-Elsubrutinib** concentration: % Inhibition =  $100 - ((\text{Signal\_inhibitor} - \text{Signal\_no\_enzyme}) / (\text{Signal\_no\_inhibitor} - \text{Signal\_no\_enzyme})) * 100$
- Curve Fitting:
  - Plot the percent inhibition against the logarithm of the **(R)-Elsubrutinib** concentration.
  - Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.[\[12\]](#)[\[13\]](#)

Disclaimer: This protocol is a guideline. Optimal conditions, including enzyme and substrate concentrations and incubation times, may vary and should be determined empirically for specific experimental setups.

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